molecular formula C15H20N4O B5553126 1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride

1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride

Cat. No. B5553126
M. Wt: 272.35 g/mol
InChI Key: YVHXESVGULAGEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride, also known as FMPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. FMPD is a small molecule that belongs to the family of pyrimidine-based compounds, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride is not fully understood, but it is believed to involve the modulation of neurotransmitter receptors, such as the NMDA and AMPA receptors. 1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride has been shown to bind to the glycine site of the NMDA receptor, which can modulate the activity of the receptor. 1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride has also been shown to inhibit the activity of the AMPA receptor, which can lead to a decrease in glutamate-mediated excitotoxicity.
Biochemical and Physiological Effects:
1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter receptors, the inhibition of cancer cell growth, and the induction of apoptosis in cancer cells. 1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride has also been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride in lab experiments is its ability to modulate the activity of neurotransmitter receptors, which can be useful in studying the mechanisms underlying learning and memory processes. 1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride has also been shown to have anti-cancer properties, which can be useful in studying the mechanisms underlying cancer cell growth and survival. However, one of the limitations of using 1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride in lab experiments is its potential toxicity, as it has been shown to induce apoptosis in non-cancerous cells at high concentrations.

Future Directions

There are several future directions for the study of 1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride, including:
1. Further investigation of the mechanisms underlying the modulation of neurotransmitter receptors by 1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride.
2. Exploration of the potential therapeutic applications of 1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride in neurological disorders, such as Alzheimer's disease and schizophrenia.
3. Investigation of the potential anti-cancer properties of 1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride in vivo.
4. Development of more potent and selective derivatives of 1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride for use in lab experiments and potential therapeutic applications.
5. Investigation of the potential side effects of 1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride and its derivatives in vivo.
Conclusion:
In conclusion, 1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. 1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride has been shown to modulate the activity of neurotransmitter receptors, inhibit cancer cell growth, and have anti-inflammatory properties. However, further research is needed to fully understand the mechanisms underlying its effects and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride involves a multi-step process that starts with the reaction of 2-furyl acetonitrile with guanidine to produce 2-(2-furyl)guanidine. This intermediate is then reacted with 2-chloromethyl-1-ethylpyridinium chloride to yield 2-(2-furyl)-5-(pyridin-2-yl)imidazole. Finally, the imidazole intermediate is reacted with 3-azepanamine to produce 1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride dihydrochloride.

Scientific Research Applications

1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride has been studied for its potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride has been shown to modulate the activity of certain neurotransmitter receptors, such as the NMDA and AMPA receptors, which are involved in learning and memory processes. 1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

1-[[2-(furan-2-yl)pyrimidin-5-yl]methyl]azepan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c16-13-4-1-2-6-19(11-13)10-12-8-17-15(18-9-12)14-5-3-7-20-14/h3,5,7-9,13H,1-2,4,6,10-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHXESVGULAGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)N)CC2=CN=C(N=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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